molecular formula C14H9ClO4 B6401075 3-(3-Carboxyphenyl)-4-chlorobenzoic acid, 95% CAS No. 1261975-74-9

3-(3-Carboxyphenyl)-4-chlorobenzoic acid, 95%

Cat. No. B6401075
CAS RN: 1261975-74-9
M. Wt: 276.67 g/mol
InChI Key: UYMWSKZCUQYEOS-UHFFFAOYSA-N
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Description

3-(3-Carboxyphenyl)-4-chlorobenzoic acid (also known as 3-chloro-4-carboxyphenylacetic acid, 3-chloro-4-carboxyphenylacetic acid, and CPAC) is a synthetic compound that has been widely used in the scientific research field due to its unique properties. CPAC has a wide range of applications in the field of biochemistry, physiology, and pharmacology. It is used as a reagent in the synthesis of various compounds, as a catalyst in the synthesis of organic compounds, and as a substrate in the study of enzyme activity. In addition, CPAC has been used in the study of biological processes, including cell signaling, protein structure, and gene expression.

Mechanism of Action

The mechanism of action of CPAC is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes, such as proteases and phosphatases. In addition, CPAC has been shown to interact with proteins, such as transcription factors, and to modulate their activity.
Biochemical and Physiological Effects
CPAC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, and to modulate the activity of proteins, such as transcription factors. In addition, CPAC has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

CPAC has several advantages and limitations for lab experiments. One advantage is that CPAC is a relatively inexpensive reagent, making it a cost-effective choice for laboratory experiments. In addition, CPAC is relatively easy to synthesize, so it is readily available for use in experiments. However, CPAC is a relatively weak inhibitor of enzymes, and it can have a toxic effect on cells, so it should be used with caution in experiments.

Future Directions

There are several potential future directions for the use of CPAC in scientific research. One potential direction is to further explore the mechanism of action of CPAC and its effects on proteins, such as transcription factors. In addition, CPAC could be used to study the effects of drugs on biochemical and physiological processes. Finally, CPAC could be used to study the effects of environmental toxins on biochemical and physiological processes.

Synthesis Methods

CPAC can be synthesized from the reaction of 4-chlorobenzoic acid with 3-chloro-4-carboxyphenylacetic acid. The reaction is carried out in aqueous solution in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds in two steps: first, the 4-chlorobenzoic acid is converted to the corresponding carboxylic acid, and then the carboxylic acid is reacted with the 3-chloro-4-carboxyphenylacetic acid to form CPAC.

Scientific Research Applications

CPAC has been used in a wide range of scientific research applications, including cell signaling, protein structure, and gene expression. CPAC has been used to study the mechanism of action of various enzymes, such as proteases and phosphatases. It has also been used to study the structure and function of proteins. In addition, CPAC has been used in the study of the biochemical and physiological effects of various drugs.

properties

IUPAC Name

3-(3-carboxyphenyl)-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-12-5-4-10(14(18)19)7-11(12)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMWSKZCUQYEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689906
Record name 6-Chloro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261975-74-9
Record name 6-Chloro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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